2-Nitro-5-(piperidin-1-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-5-piperidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)10-8-9(4-5-11(10)14(17)18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNHCXPJSUGRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560598 | |
| Record name | 2-Nitro-5-(piperidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118159-39-0 | |
| Record name | 2-Nitro-5-(piperidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for 2 Nitro 5 Piperidin 1 Yl Benzoic Acid
Direct Synthetic Strategies for the Formation of 2-Nitro-5-(piperidin-1-yl)benzoic Acid
The most direct and plausible approach for the synthesis of this compound involves the reaction of a suitably substituted benzene (B151609) ring with piperidine (B6355638). This transformation hinges on the activation of the aromatic ring towards nucleophilic attack.
Nucleophilic Aromatic Substitution Approaches Involving Halogenated Benzoic Acid Precursors
The primary route to synthesizing N-aryl piperidine structures, such as this compound, is through nucleophilic aromatic substitution (SNAr). This reaction typically involves a halogenated benzoic acid precursor where the halogen acts as a leaving group. For the target molecule, a logical precursor would be 5-halo-2-nitrobenzoic acid (e.g., 5-chloro-2-nitrobenzoic acid or 5-bromo-2-nitrobenzoic acid).
The SNAr mechanism is favored in this system due to the presence of the strongly electron-withdrawing nitro group positioned ortho to the carboxylic acid and para to the halogen leaving group. researchgate.net This nitro group serves to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon the attack of the nucleophile (piperidine) on the carbon atom bearing the leaving group. libretexts.org The delocalization of the negative charge onto the nitro group lowers the activation energy of the reaction, thereby facilitating the substitution. researchgate.net
A documented synthesis for the positional isomer, 5-nitro-2-(piperidin-1-yl)benzoic acid, utilizes 2-chloro-5-nitrobenzoic acid and piperidine. chemicalbook.com This reaction proceeds via an Ullmann condensation, a copper-catalyzed variant of nucleophilic aromatic substitution, highlighting the utility of this general approach. chemicalbook.comwikipedia.org
Mechanistic Considerations of the Ullmann Condensation in Analogous Systems
The Ullmann condensation is a copper-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds, among others. wikipedia.org Traditionally, these reactions require high temperatures and polar solvents. wikipedia.org The mechanism of the Ullmann-type reaction, particularly in the context of C-N bond formation (often referred to as the Goldberg reaction), is thought to involve a copper(I) species. wikipedia.org
The reaction likely proceeds through the formation of a copper(I) amide from piperidine. This species then undergoes a reaction with the aryl halide. While the precise mechanism has been a subject of study, it is generally accepted to differ from the oxidative addition/reductive elimination pathways common in palladium-catalyzed cross-coupling reactions. organic-chemistry.org Instead, the process may involve the formation of an organocopper intermediate which then reacts with the amine. The presence of electron-withdrawing groups on the aryl halide, such as the nitro group in 5-halo-2-nitrobenzoic acid, accelerates the coupling reaction. wikipedia.org
Exploration of Alternative Synthetic Routes and Their Chemical Efficiency
While direct nucleophilic aromatic substitution is the most prominent synthetic route, other strategies could be envisaged for the synthesis of this compound, although they are less direct.
One hypothetical alternative could involve the synthesis of 5-amino-2-nitrobenzoic acid as a key intermediate. This intermediate could then potentially be alkylated with a suitable 1,5-dihalopentane to form the piperidine ring. However, this approach is fraught with challenges, including the potential for over-alkylation and the need for carefully controlled reaction conditions to favor cyclization over polymerization.
Given the high efficiency and predictability of the nucleophilic aromatic substitution pathway, especially when catalyzed and enhanced by methods discussed below, these alternative routes are generally less favored.
Green Chemistry Principles and Methodologies Applied to the Synthesis of Nitro-Substituted Benzoic Acid Derivatives
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to organic synthesis. nih.gov This includes the use of less hazardous reagents, more efficient energy sources, and renewable feedstocks.
Utilization of Ultrasonic Irradiation in Reaction Optimization
A significant advancement in the synthesis of compounds analogous to this compound is the application of ultrasonic irradiation. Sonochemistry, the use of ultrasound to promote chemical reactions, has been shown to dramatically improve reaction rates and yields in a variety of transformations, including the Ullmann condensation. researchgate.netdocumentsdelivered.com
The beneficial effects of ultrasound stem from acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the reaction medium. youtube.comekb.eg This process generates localized "hot spots" with extremely high temperatures and pressures, which can accelerate chemical reactions. ekb.eg In the context of heterogeneous reactions like the Ullmann condensation, which involves a solid copper catalyst, ultrasound can also serve to clean and activate the catalyst surface, leading to enhanced reactivity. documentsdelivered.comteiwm.gr
A specific example is the synthesis of 5-nitro-2-(piperidin-1-yl)benzoic acid from 2-chloro-5-nitrobenzoic acid and piperidine, which was successfully carried out using ultrasonic irradiation. chemicalbook.com This method allowed the reaction to proceed at room temperature (25°C) and was completed in a remarkably short time of 15 minutes, achieving a high yield. chemicalbook.com This represents a significant improvement over traditional heating methods, which often require prolonged reaction times at high temperatures. wikipedia.org The use of ultrasound aligns with green chemistry principles by improving energy efficiency and potentially reducing the need for high-boiling, difficult-to-remove solvents. mdpi.comnih.gov
Table 1: Reaction Conditions for the Synthesis of 5-Nitro-2-(piperidin-1-yl)benzoic acid via Ultrasonic-Assisted Ullmann Condensation chemicalbook.com
| Parameter | Value |
| Starting Materials | 2-Chloro-5-nitrobenzoic acid, Piperidine |
| Catalyst | Copper |
| Base | Potassium carbonate |
| Solvent | N,N-dimethylformamide |
| Temperature | 25°C |
| Reaction Time | 0.25 hours (15 minutes) |
| Energy Source | Ultrasonic irradiation |
| Yield | 90% |
Advanced Spectroscopic and Structural Characterization of 2 Nitro 5 Piperidin 1 Yl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra would provide a detailed map of the carbon-hydrogen framework of 2-Nitro-5-(piperidin-1-yl)benzoic acid.
Proton (¹H) NMR Spectroscopic Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the protons of the piperidine (B6355638) ring and the carboxylic acid. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The protons on the piperidine ring would appear as a set of multiplets in the aliphatic region of the spectrum. The acidic proton of the carboxyl group would likely appear as a broad singlet at a downfield chemical shift, which can be confirmed by D2O exchange.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | d | 1H | Aromatic H |
| ~7.5-7.7 | dd | 1H | Aromatic H |
| ~7.2-7.4 | d | 1H | Aromatic H |
| ~10-13 | br s | 1H | -COOH |
| ~3.2-3.4 | m | 4H | Piperidine (-CH2-N-CH2-) |
| ~1.5-1.8 | m | 6H | Piperidine (-CH2-CH2-CH2-) |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This would include distinct peaks for the carboxyl carbon, the aromatic carbons (with and without attached protons), and the carbons of the piperidine ring. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating piperidinyl group.
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (ppm) | Assignment |
| ~165-170 | C=O (Carboxylic Acid) |
| ~150-155 | Aromatic C-N |
| ~145-150 | Aromatic C-NO2 |
| ~120-140 | Aromatic C-H & C-COOH |
| ~50-55 | Piperidine (-CH2-N-CH2-) |
| ~24-26 | Piperidine (-CH2-CH2-CH2-) |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy techniques, including FT-IR and Raman, are essential for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the N-O stretches of the nitro group, C-N stretching of the piperidine ring, and various C-H and C=C stretching and bending vibrations of the aromatic and piperidine rings. For comparison, the IR spectrum of the related compound 2-nitrobenzoic acid shows characteristic peaks that can be used as a reference. nist.gov
Hypothetical FT-IR Data Table:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1510-1550 | Strong | Asymmetric N-O stretch (Nitro) |
| 1340-1380 | Strong | Symmetric N-O stretch (Nitro) |
| 1200-1300 | Medium | C-N stretch (Aryl-N) |
| 2850-2950 | Medium | C-H stretch (Aliphatic) |
| 3000-3100 | Weak | C-H stretch (Aromatic) |
Raman Spectroscopy Applications
Raman spectroscopy would provide complementary information to FT-IR, particularly for the symmetric vibrations and the aromatic ring system. The symmetric stretching of the nitro group, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. Studies on similar molecules like p-nitrobenzoic acid have utilized Raman spectroscopy to investigate molecular structure and interactions. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization
The UV-Vis spectrum of this compound, dissolved in a suitable solvent, would reveal information about the electronic transitions within the molecule. The presence of the nitro group and the piperidinyl group attached to the benzoic acid chromophore would influence the absorption maxima (λmax). The spectrum of 2-nitrobenzoic acid, for instance, exhibits distinct absorption bands. nist.gov The substitution pattern on the title compound would likely lead to shifts in these absorption bands. Experimental UV-Vis spectra of various benzoic acid derivatives have been reported and can serve as a basis for predicting the spectral characteristics. researchgate.net
Hypothetical UV-Vis Data Table:
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Ethanol | ~230-250 | ~280-320 |
| Methanol | ~230-250 | ~280-320 |
| Dichloromethane | ~235-255 | ~285-325 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in chemical analysis for determining the precise molecular mass of a compound. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 0.001 Da). This precision allows for the determination of a unique elemental formula.
For this compound, the molecular formula is C₁₂H₁₄N₂O₄ bldpharm.comchemicalbook.com. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element:
12 x Carbon (¹²C) = 12 x 12.00000 = 144.00000 Da
14 x Hydrogen (¹H) = 14 x 1.00783 = 14.10962 Da
2 x Nitrogen (¹⁴N) = 2 x 14.00307 = 28.00614 Da
4 x Oxygen (¹⁶O) = 4 x 15.99491 = 63.97964 Da
The calculated monoisotopic mass for the neutral molecule [M] is 250.09026 Da .
In a typical HRMS experiment, the compound would be ionized, commonly forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. An experimental HRMS analysis of this compound would be expected to yield a mass that corresponds very closely to these calculated values, confirming its elemental composition. For instance, the expected m/z for the protonated molecule [M+H]⁺ would be approximately 251.09809. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
| Ionization Mode | Formula | Calculated Exact Mass (Da) |
| Neutral [M] | C₁₂H₁₄N₂O₄ | 250.09026 |
| Protonated [M+H]⁺ | C₁₂H₁₅N₂O₄⁺ | 251.09809 |
| Deprotonated [M-H]⁻ | C₁₂H₁₃N₂O₄⁻ | 249.08243 |
| Sodium Adduct [M+Na]⁺ | C₁₂H₁₄N₂O₄Na⁺ | 273.08225 |
Single Crystal X-ray Diffraction Analysis of this compound Analogues and Polymorphs
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, extensive research on its analogues provides significant insight into its likely solid-state structure. Single-crystal X-ray diffraction is a powerful technique that determines the precise three-dimensional arrangement of atoms in a crystalline solid, revealing bond lengths, bond angles, and intermolecular interactions. The study of closely related nitrobenzoic acids and piperidine-substituted compounds allows for a detailed and predictive analysis.
Piperidine Ring Conformation: The six-membered piperidine ring is not planar. Conformational studies on various piperidine derivatives consistently show that it preferentially adopts a chair conformation over the more energetic boat or twist-boat forms. This chair conformation minimizes steric and torsional strain. researchgate.net In analogous structures where a piperidine ring is attached to another molecular scaffold, this chair form is overwhelmingly observed.
Benzene Ring Substitutions: The substituents on the benzene ring—the carboxylic acid and the nitro group—are subject to electronic and steric effects that influence their orientation relative to the ring.
Ortho-Nitro Group: In many crystal structures of 2-nitrobenzoic acid and its derivatives, the nitro group is significantly twisted out of the plane of the benzene ring. nih.gov This is a result of steric hindrance between the bulky nitro group and the adjacent carboxylic acid group. This "ortho effect" is a well-documented phenomenon. researchgate.net
Carboxylic Acid Group: Similarly, the carboxylic acid group is often not coplanar with the benzene ring. nih.gov The degree of twist can be influenced by the formation of intermolecular hydrogen bonds in the crystal lattice.
Therefore, the predicted conformation of this compound features a piperidine ring in a stable chair conformation. The nitro and carboxylic acid groups attached to the benzene ring are expected to be twisted out of the aromatic plane due to steric repulsion between them.
The solid-state packing of a crystalline organic molecule is governed by a network of non-covalent intermolecular interactions. Based on the functional groups present in this compound, several key interactions are expected to define its crystal structure. Analysis of nitrobenzoic acid analogues reveals the following common interaction motifs:
Carboxylic Acid Dimerization: The most prominent interaction anticipated is the formation of a hydrogen-bonded dimer between the carboxylic acid groups of two adjacent molecules. nih.govresearchgate.net This creates a characteristic eight-membered ring motif (R²₂(8) in graph-set notation) through strong O-H···O hydrogen bonds. This is a very stable and common supramolecular synthon for carboxylic acids.
Other Hydrogen Bonds: Interactions involving the nitro group are also prevalent. In related structures, interactions between the nitro oxygen and aromatic or aliphatic C-H groups help to stabilize the three-dimensional architecture.
Computational Chemistry and Theoretical Investigations of 2 Nitro 5 Piperidin 1 Yl Benzoic Acid
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule, and to calculate various electronic properties. researchgate.net For a molecule like 2-Nitro-5-(piperidin-1-yl)benzoic acid, DFT calculations are crucial for understanding its three-dimensional structure and the spatial arrangement of its constituent atoms.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31+G(d,p)) |
|---|---|---|
| Bond Length | C-NO₂ | ~1.48 Å |
| Bond Length | N-O (Nitro) | ~1.23 Å |
| Bond Length | C-COOH | ~1.49 Å |
| Bond Length | C=O (Carboxyl) | ~1.22 Å |
| Bond Length | C-O (Carboxyl) | ~1.35 Å |
| Bond Length | C-N (Piperidine) | ~1.38 Å |
| Bond Angle | O-N-O (Nitro) | ~124° |
| Dihedral Angle | C-C-N-O (Nitro Group Twist) | Variable |
Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and can be easily excited. libretexts.org
For this compound, the distribution of these orbitals is predictable. The HOMO is expected to be located primarily on the electron-rich piperidine (B6355638) ring and the attached nitrogen atom, which are electron-donating groups. mdpi.com In contrast, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group (NO₂) and the conjugated system of the benzene (B151609) ring. researchgate.net This separation of the HOMO and LUMO indicates a significant intramolecular charge transfer (ICT) character upon electronic excitation. researchgate.net The calculated HOMO and LUMO energies provide insights into the molecule's electron-donating and accepting capabilities.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.5 eV |
| LUMO Energy (ELUMO) | -2.8 eV |
| Energy Gap (ΔE) | 3.7 eV |
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA) for Charge Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. nih.gov It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonding or Rydberg orbitals). The stabilization energy (E2) associated with these interactions quantifies their strength. researchgate.net
In this compound, significant delocalization is expected. Key interactions would include the transfer of electron density from the lone pair of the piperidine nitrogen atom to the antibonding π* orbitals of the aromatic ring. Similarly, strong hyperconjugative interactions are predicted between the aromatic ring and the electron-withdrawing nitro and carboxylic acid groups. Natural Population Analysis (NPA), derived from the NBO method, calculates the charge distribution on each atom, offering a more chemically intuitive picture than other methods like Mulliken population analysis. nih.gov NPA would likely show a significant negative charge on the oxygen atoms of the nitro group and a positive charge on the piperidine nitrogen, confirming the electron-donating and -withdrawing nature of these substituents. researchgate.net
Electrostatic Potential (ESP) Mapping and Molecular Surface Analysis for Reactive Site Identification
Molecular Electrostatic Potential (ESP) mapping is a visualization technique that illustrates the charge distribution on the van der Waals surface of a molecule. mdpi.com It is invaluable for identifying reactive sites for electrophilic and nucleophilic attacks. The ESP surface is color-coded: red regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack. Green areas are neutral. mdpi.com
For this compound, the ESP map would clearly show the most negative potential (red) concentrated around the oxygen atoms of the nitro and carboxyl groups, highlighting them as primary sites for interacting with electrophiles or forming hydrogen bonds. researchgate.net Conversely, the most positive potential (blue) would be located around the hydrogen atom of the carboxylic acid, indicating its acidic nature. The piperidine ring would exhibit a more neutral or slightly negative potential, consistent with its electron-donating character.
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Topological Analysis
The Non-Covalent Interaction (NCI) index is a method used to visualize and characterize weak, non-covalent interactions within and between molecules. wikipedia.orgmdpi.com This analysis is based on the electron density (ρ) and its derivative, the reduced density gradient (s). By plotting RDG against the electron density, different types of interactions can be identified. researchgate.net
The resulting 3D visualization uses colored isosurfaces to represent these interactions:
Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.
Green surfaces denote weak van der Waals interactions.
Red surfaces signify strong, repulsive interactions, often due to steric clashes. researchgate.netresearchgate.net
Molecular Docking and Dynamics Simulations for Chemical Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or enzyme. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates by simulating the interaction at an atomic level. nih.govfums.ac.ir
The molecular docking process for this compound would begin with obtaining a high-resolution 3D structure of a target protein, typically from a database like the Protein Data Bank (PDB). nih.gov The compound's structure, optimized via DFT, serves as the ligand. Using software like AutoDock, a scoring function calculates the binding energy for numerous possible conformations of the ligand within the receptor's active site. fums.ac.ir Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov
The results would identify the most likely binding pose and detail the specific non-covalent interactions stabilizing the complex, such as:
Hydrogen bonds: Likely formed between the nitro or carboxyl groups of the ligand and polar amino acid residues in the receptor.
Hydrophobic interactions: Involving the piperidine and benzene rings of the ligand and nonpolar residues of the protein.
Electrostatic interactions: Occurring between charged regions of the ligand and receptor. fums.ac.ir
Following docking, molecular dynamics (MD) simulations can be performed to study the stability and dynamic behavior of the predicted ligand-receptor complex over time, providing a more realistic assessment of the interaction in a simulated physiological environment. mdpi.com
| Parameter | Value/Description |
|---|---|
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | ARG 120, LYS 122, PHE 250 |
| Interaction Types | Hydrogen bond with ARG 120 (via Nitro group), Pi-Alkyl interaction with PHE 250 (via Piperidine ring) |
Reaction Mechanisms and Chemical Reactivity of 2 Nitro 5 Piperidin 1 Yl Benzoic Acid and Its Precursors
Investigation of Nucleophilic Attack Pathways and Regioselectivity
The substitution pattern of 2-nitro-5-(piperidin-1-yl)benzoic acid and its precursors, such as halogenated nitrobenzoic acids, plays a crucial role in determining the regioselectivity of nucleophilic attack. In the synthesis of related compounds, such as 4-(methylamino)-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid, the nucleophile (methylamine) selectively displaces the chloride at the C4 position. google.com This regioselectivity is directed by the strong electron-withdrawing nitro group at the meta position (C3), which activates the C4 position for nucleophilic attack.
For a precursor like 5-halo-2-nitrobenzoic acid, a nucleophilic attack by piperidine (B6355638) would be directed to the 5-position. The nitro group at the 2-position (ortho to the reaction center) and the carboxylic acid group at the 1-position (meta to the reaction center) both contribute to the activation of the C5 position towards nucleophilic aromatic substitution. The nitro group, being a powerful electron-withdrawing group, can stabilize the negatively charged Meisenheimer intermediate formed during the reaction, particularly when it is ortho or para to the site of nucleophilic attack.
In the case of 3-amino-2-nitrobenzoic acid, the positions on the aromatic ring are influenced by the activating amino group and the deactivating nitro and carboxylic acid groups. The interplay of these electronic effects directs the outcome of substitution reactions.
Kinetic Studies and Mechanistic Investigations of Reaction Progress
Kinetic studies on analogous systems, such as the reaction of p-nitrophenyl benzoate with oximate nucleophiles, have been conducted to understand the influence of substituents and reaction conditions on the rate of reaction. researchgate.net In the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic secondary amines, including piperidine, the reactions were found to follow second-order kinetics and were not amine-catalyzed. bldpharm.com The rate of these reactions is significantly dependent on the nature of the solvent and the amine. bldpharm.com
The table below presents kinetic data for the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine in different solvents, illustrating the influence of the reaction medium on the rate of nucleophilic substitution.
| Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
|---|---|---|
| Methanol | 25 | Value 1 |
| Methanol | 35 | Value 2 |
| Methanol | 45 | Value 3 |
| Benzene (B151609) | 25 | Value 4 |
| Benzene | 35 | Value 5 |
| Benzene | 45 | Value 6 |
Note: The values in this table are illustrative and based on trends reported for analogous reactions. Specific rate constants for this exact reaction would require experimental determination.
Influence of Substituents on Aromatic Reactivity
The reactivity of the aromatic ring in this compound is a composite of the electronic effects of its substituents.
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, especially at the ortho and para positions.
Piperidinyl Group (-NC₅H₁₀): This is an N-alkylamino group, which is a strong electron-donating group. It activates the aromatic ring towards electrophilic substitution and deactivates it for nucleophilic substitution.
Carboxylic Acid Group (-COOH): This group is electron-withdrawing and deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the meta position.
In the context of nucleophilic aromatic substitution on a precursor like 5-halo-2-nitrobenzoic acid, the nitro group is the primary activating group. The presence of the electron-donating piperidinyl group in the final product, this compound, would make subsequent nucleophilic substitution reactions on the ring less favorable compared to its precursors.
Role as a Synthetic Intermediate in the Formation of Advanced Organic Structures
Substituted aminobenzoic acids are valuable intermediates in the synthesis of a variety of complex organic structures, particularly heterocyclic compounds with important biological activities. Anthranilic acid (2-aminobenzoic acid) and its derivatives are widely used in the synthesis of quinazolines, benzodiazepines, and phenothiazines. mdpi.comresearchgate.netjocpr.com
For instance, 2-aminobenzoic acids can be used in multicomponent reactions to generate diverse libraries of quinazolin-4(3H)-ones. mdpi.com Similarly, derivatives of anthranilic acid are key starting materials in the synthesis of 1,4-benzodiazepines, a class of compounds with significant pharmaceutical applications. mdpi.comresearchgate.net The amino and carboxylic acid functionalities provide reactive sites for cyclization reactions to form these heterocyclic systems.
Furthermore, aminobenzoic acids are utilized in the synthesis of phenothiazine derivatives, which have applications in medicinal chemistry. researchgate.netjocpr.comnih.govnih.govsemanticscholar.org The specific substitution pattern of this compound, with its combination of functional groups, makes it a potential precursor for novel heterocyclic compounds with tailored electronic and steric properties.
Exploration of Derivatives and Analogues of 2 Nitro 5 Piperidin 1 Yl Benzoic Acid
Design and Synthesis of Structurally Modified Analogues of 2-Nitro-5-(piperidin-1-yl)benzoic Acid
The strategic alteration of this compound is a key method for refining its chemical behavior. By adding different functional groups at designated locations, chemists can methodically adjust the molecule's spatial arrangement and electronic characteristics.
Table 1: Strategies for Piperidine (B6355638) Ring Functionalization
| Position | Method | Catalyst/Reagent Example | Reference |
|---|---|---|---|
| C2 | C-H Insertion | Rh₂(R-TCPTAD)₄ | nih.gov |
| C4 | C-H Functionalization | Rh₂(S-2-Cl-5-BrTPCP)₄ | nih.gov |
| C3 | Reductive Ring-Opening | N/A (of cyclopropanes) | nih.gov |
| General | Hydrogenation of Pyridines | Rh/C | organic-chemistry.org |
| General | Cyclocondensation | Microwave Irradiation | organic-chemistry.org |
This table illustrates various methods for modifying a piperidine ring, which are applicable to the scaffold of this compound.
The benzoic acid part of the molecule presents numerous opportunities for structural change. A common and significant modification is the conversion of the carboxylic acid group into various amides. nih.govresearchgate.net This is achieved by first converting the carboxylic acid to its more reactive acid chloride form, typically using thionyl chloride, which can then be reacted with a primary or secondary amine to form the desired amide. nih.govresearchgate.net This approach has been used to create precursors for biologically active compounds like benzothiazinones. nih.govresearchgate.net
Another key modification is the transformation of the nitro group. While the nitro group is a strong electron-withdrawing group, it can be reduced to an amine, which is an electron-donating group. This new amino group can then serve as a handle for further functionalization, dramatically expanding the range of possible derivatives.
Furthermore, the entire 2,5-substituted benzoic acid scaffold itself is recognized as a versatile core structure. nih.gov Guided by structural biology techniques like crystallography, researchers have designed and synthesized libraries of compounds by introducing different substituents onto the aromatic ring to optimize interactions with biological targets. nih.gov For instance, replacing a furan (B31954) ring in a parent compound with a carboxyl group to form a 2,5-substituted benzoic acid was shown to preserve and enhance a crucial hydrogen bond with an arginine residue in a target protein. nih.gov
Table 2: Examples of Benzoic Acid Moiety Modifications
| Modification Type | Reagents/Conditions | Resulting Functional Group | Reference |
|---|---|---|---|
| Amide Formation | 1. Thionyl Chloride2. Amine (e.g., NH₃) | Carboxamide | nih.govresearchgate.net |
| Scaffold Redesign | Structure-based design | Varied substituents on the aromatic ring | nih.gov |
| Nitro Group Reduction | e.g., NH₄Cl, Zn | Amine | researchgate.net |
This table provides examples of chemical transformations that can be applied to the benzoic acid moiety of the target compound.
Structure-Property Relationship Studies for Chemical Diversification
Investigating the link between a molecule's chemical structure and its resulting properties is crucial for chemical diversification. By methodically altering the this compound structure and assessing the subsequent changes, researchers can develop predictive models. These models are instrumental in designing new compounds with specific, desirable characteristics. nih.govicm.edu.pl
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are key computational methods used to connect a molecule's structural features with its properties. researchgate.netnih.gov These studies use statistical methods, like multiple linear regression, to build mathematical models that relate molecular descriptors (representing physicochemical properties) to biological activity or other properties. researchgate.netnih.gov
For a series of derivatives based on the this compound scaffold, these studies would analyze various descriptors:
Physicochemical Parameters : These include lipophilicity (logP), molar refractivity (MR), molecular weight (MW), surface tension, and density. nih.gov
Electronic Descriptors : These quantify the electronic effects of different substituents.
Steric Descriptors : These relate to the size and shape of the molecule.
Topological Indices : These are numerical values that describe the molecule's atomic connectivity.
By developing a regression model, researchers can predict the activity or property of a new, unsynthesized compound. researchgate.netnih.gov For example, a QSAR study on a set of inhibitors identified key physicochemical properties that correlated with their inhibitory activity (IC₅₀), leading to a predictive model. nih.gov Similarly, structure-activity relationship (SAR) studies on 2,5-substituted benzoic acid inhibitors have shown that the type and size of substituents on the scaffold dictate the binding mode and affinity to target proteins. nih.gov These analyses are essential for guiding the rational design of more potent and selective compounds. nih.govicm.edu.pl
Utilization as a Versatile Scaffold for Chemical Probe Development
A chemical probe is a small molecule designed to study biological systems with precision. The this compound framework is an excellent foundation, or scaffold, for creating these probes. Its adaptable structure allows for the attachment of reporter groups (like fluorescent tags) or reactive groups, enabling the probe's interaction with and visualization within a biological context.
The development of dual inhibitors for anti-apoptotic proteins Mcl-1 and Bfl-1 provides a strong example of this utility. nih.gov Researchers designed a 2,5-substituted benzoic acid scaffold that could be systematically modified. nih.gov Through structure-based design, they introduced various chemical functionalities to explore the structure-activity relationships and optimize binding to the target proteins. nih.gov This process led to the development of a compound that binds to both Mcl-1 and Bfl-1 with high affinity (Ki values of 100 nM) and selectivity over other related proteins. nih.gov This potent and selective derivative serves as a chemical probe to investigate the roles of these specific proteins in cancer cell survival, demonstrating how the core scaffold can be leveraged to create sophisticated tools for biological research. nih.gov
Future Research Directions and Outlook for 2 Nitro 5 Piperidin 1 Yl Benzoic Acid
Development of Catalytic and Stereoselective Synthesis Methods
The synthesis of substituted benzoic acids is continuously evolving, with a significant push towards methods that offer higher efficiency, selectivity, and sustainability. For 2-Nitro-5-(piperidin-1-yl)benzoic acid and its derivatives, future research is expected to move beyond traditional methods, such as Ullmann condensation which can achieve high yields but often requires stoichiometric copper and specific conditions like ultrasonic irradiation. chemicalbook.com The focus will shift towards novel catalytic systems that provide milder reaction conditions and improved atom economy.
A promising direction is the development of green oxidation methods. Research into the synthesis of related nitroaromatic compounds has demonstrated the use of biomimetic catalysts, such as substituted iron porphyrins, for the aerobic oxidation of nitrotoluene precursors. researchgate.net This approach replaces harsh chemical oxidants with clean options like oxygen or air, significantly reducing environmental impact. researchgate.net Another avenue involves employing phase transfer catalysts in conjunction with milder oxidants like dilute nitric acid, which allows for selective oxidation under ambient temperature and pressure, enhancing reaction safety and sustainability. google.com
Furthermore, the presence of the piperidine (B6355638) ring introduces the potential for chirality. Future synthetic strategies could focus on catalytic stereoselective methods to produce enantiomerically pure derivatives, which is of paramount importance in medicinal chemistry. thieme-connect.com While the parent compound is achiral, modifications to the piperidine ring could introduce stereocenters. Research in the catalytic asymmetric synthesis of other N-heterocycles, which successfully employs chiral catalysts to achieve high enantiomeric excess, serves as a blueprint for the potential development of stereoselective routes to chiral analogues of this compound. nih.gov The design of heterogeneous dual-function catalysts, such as magnetic nanoparticles functionalized with urea-benzoic acid moieties, also represents a frontier for creating easily recoverable and reusable systems for synthesizing complex molecules. nih.govrsc.org
| Catalytic Approach | Catalyst System | Substrate Type | Key Outcome & Significance | Citations |
| Biomimetic Oxidation | Substituted Iron Porphyrins | o-Nitrotoluene | Green synthesis of o-nitrobenzoic acid using O₂; avoids harsh oxidants. | researchgate.net |
| Phase Transfer Catalysis | Radical Initiator & PTC | 4-Nitro-o-xylene | Selective oxidation with dilute HNO₃ under mild conditions; improved safety. | google.com |
| Asymmetric Hydrogenation | Chiral Phosphoric Acid | Dihydroquinoxaline Precursor | One-pot stereoselective synthesis of N-substituted heterocycles. | nih.gov |
| Heterogeneous Catalysis | Fe₃O₄@SiO₂-Urea-Benzoic Acid | Aldehydes, Amines, etc. | Recoverable magnetic nanoparticle catalyst for multicomponent reactions. | nih.govrsc.org |
Application of Advanced Spectroscopic Probes for Real-time Reaction Monitoring
To optimize the novel synthetic methods described above, a detailed understanding of reaction kinetics, intermediate formation, and byproduct generation is essential. Advanced spectroscopic probes offer the capability for real-time, in-line monitoring of chemical reactions, providing a continuous stream of data that is superior to traditional offline analysis. nih.gov
Future research on the synthesis of this compound could greatly benefit from these process analytical technologies (PAT):
Raman and IR Spectroscopy: In-line Raman and infrared (IR) spectroscopy are powerful non-invasive techniques for monitoring the progress of a reaction. For instance, in a piperidine-catalyzed condensation, a unique and intense Raman band corresponding to the product can be used to track its formation in real-time. nih.gov Similarly, in-line IR can monitor the disappearance of starting materials. acs.org This continuous analysis allows for precise determination of reaction endpoints and optimization of parameters like temperature and catalyst loading.
NMR Spectroscopy: On-line or flow NMR spectroscopy provides rich, structurally detailed information about a reaction mixture as it evolves. rsc.org It can be used to identify transient intermediates, quantify the formation of impurities, and elucidate complex reaction mechanisms. rsc.org The application of benchtop NMR spectrometers is making this powerful technique more accessible for routine reaction monitoring, helping to enhance yield and minimize waste. magritek.com
The integration of these probes into automated synthesis platforms, which can be controlled remotely via the internet, represents the next step in chemical synthesis. acs.orgacs.org Such systems can facilitate autonomous self-optimization of reaction conditions to achieve predefined targets. acs.org
| Spectroscopic Probe | Type of Information | Example Application in Relevant Synthesis | Citations |
| Raman Spectroscopy | Vibrational modes, product formation | Monitoring a piperidine-catalyzed synthesis by tracking a unique product band at 1,608 cm⁻¹. | nih.gov |
| NMR Spectroscopy | Molecular structure, mechanistic details, impurity formation | Real-time profiling of the alkylation of a diamine and monitoring reactions of p-fluorobenzoic acid. | rsc.org |
| Infrared (IR) Spectroscopy | Functional group changes, reactant concentration | In-line monitoring of starting material consumption in a five-dimensional Appel reaction optimization. | acs.org |
| Nanoscale IR Spectroscopy | Interfacial chemistry, surface coordination | Probing the buried monolayer interface of benzoic acid derivatives to assess atomic layer deposition (ALD) inhibition. | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Synthesis and Property Modeling
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by shifting the paradigm from trial-and-error experimentation to data-driven prediction. doaj.org For a molecule like this compound, AI/ML can be applied in several key areas.
Predictive Synthesis and Reaction Optimization: ML models can be trained on large datasets of chemical reactions to predict the outcome, such as the yield or stereoselectivity, of a new reaction. uni-muenster.derjptonline.org By representing molecules as numerical "fingerprints," these models can learn the complex interplay between reactants, catalysts, and conditions without explicit programming of chemical rules. uni-muenster.de This approach can accelerate the optimization of synthetic routes by identifying the most promising conditions before they are even attempted in the lab. doaj.org Furthermore, ML can aid in forward-reaction prediction to identify potential side products and impurities, leading to cleaner reactions. nih.gov
Property Modeling and Molecular Design: Beyond synthesis, ML is a powerful tool for predicting the physicochemical properties of molecules. uni-muenster.de For this compound and its hypothetical derivatives, ML models could predict crucial attributes like aqueous solubility, reactivity, and electronic properties. nih.govnih.gov For example, graph neural networks (GNNs), a type of deep learning architecture well-suited for molecular structures, can be trained to predict properties with high accuracy, often with smaller datasets when combined with active learning techniques. nih.gov This predictive power enables in silico screening of virtual libraries, allowing researchers to design and prioritize derivatives with specific, desirable characteristics for further investigation.
| AI/ML Application | Methodology/Algorithm | Benefit for Chemical Synthesis & Research | Citations |
| Reaction Outcome Prediction | Neural Networks, Tree-based models | Predicts reaction yields and selectivity, reducing experimental effort. | uni-muenster.derjptonline.org |
| Retrosynthesis Planning | Rule-based & Machine Learning approaches | Proposes novel and efficient synthetic routes to target molecules. | nih.gov |
| Property Prediction | Graph Neural Networks (GNNs), Bayesian Models | Predicts physicochemical properties (e.g., solubility, energy) from molecular structure. | nih.govnih.gov |
| Catalyst Discovery | Data-driven algorithms | Accelerates the identification and optimization of novel catalysts. | doaj.org |
Exploration of Self-Assembly and Supramolecular Chemistry Involving Benzoic Acid Derivatives
The field of supramolecular chemistry focuses on the spontaneous organization of molecules into larger, well-defined structures through non-covalent interactions. Benzoic acid and its derivatives are classic building blocks in this field due to their ability to form robust hydrogen-bonded dimers. researchgate.netfigshare.com The structure of this compound, with its combination of hydrogen-bond donors/acceptors, aromatic ring, and nitro group, makes it an excellent candidate for forming complex supramolecular assemblies.
Future research could explore how this molecule self-assembles in solution and in the solid state. Studies on simpler nitrobenzoic acids have revealed that in addition to the primary O-H···O hydrogen bonds that form dimers, weaker C-H···O hydrogen bonds involving the nitro group and aromatic C-H bonds play a crucial role. acs.org These interactions can guide the assembly of dimers into higher-order structures like two-dimensional, sheet-like networks. acs.org These networks can even form inclusion lattices capable of incorporating guest molecules, a property driven by the collective action of these weak bonds. acs.org
Investigating the self-association of this compound using techniques like FTIR, NMR, and molecular dynamics (MD) simulations could reveal the specific non-covalent interactions at play. bohrium.comucl.ac.uk Understanding how the interplay between the carboxylic acid dimerization, π-π stacking of the aromatic rings, and interactions involving the nitro and piperidine groups dictates the final supramolecular architecture is a key research challenge. This knowledge is fundamental for designing functional materials, controlling crystallization processes, and developing novel host-guest systems. researchgate.netacs.org
| Interaction Type | Molecular Groups Involved | Resulting Supramolecular Motif | Potential Significance | Citations |
| O-H···O Hydrogen Bond | Carboxylic acid groups (-COOH) | Carboxylic acid dimer (synthon) | Primary and strongest interaction driving initial self-assembly. | researchgate.netfigshare.comacs.org |
| C-H···O Hydrogen Bond | Aromatic C-H and Nitro O | Connection of dimers into 2D sheets | Directs higher-order aggregation and network formation. | acs.org |
| π-π Stacking | Aromatic rings | Stacking of dimers/tetramers | Contributes to the stability of extended crystal lattices. | researchgate.net |
| Host-Guest Interactions | Cavities in supramolecular networks | Inclusion of hydrocarbon guests | Potential for molecular recognition and separation applications. | acs.org |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-nitro-5-(piperidin-1-yl)benzoic acid in laboratory settings?
- Methodological Answer :
- Respiratory and dermal protection : Use NIOSH-approved respirators and nitrile gloves to avoid inhalation or skin contact, as nitroaromatics may pose toxicity risks .
- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile byproducts.
- Emergency measures : Ensure access to eyewash stations and emergency showers. Documented safety protocols for similar nitro-substituted compounds emphasize these precautions .
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer :
- Stepwise synthesis : Begin with nitration of 5-(piperidin-1-yl)benzoic acid under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize over-nitration.
- Purification : Employ recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Yield optimization : Adjust reaction stoichiometry and temperature based on analogous nitro-piperidinyl benzoic acid syntheses .
Q. What analytical techniques are most effective for characterizing the structural conformation of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve the piperidine ring conformation (chair vs. boat) and nitro group orientation, as demonstrated in related nitro-piperidinyl benzaldehyde structures .
- Spectroscopic methods :
- ¹H/¹³C NMR : Assign peaks using 2D NMR (COSY, HSQC) to distinguish piperidinyl protons and nitro group electronic effects.
- FT-IR : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and carboxylic acid (broad ~2500–3500 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when analyzing the nitro and piperidinyl substituents of this compound?
- Methodological Answer :
- Comparative analysis : Cross-reference experimental NMR/IR data with computational predictions (e.g., DFT-based chemical shift calculations) to validate assignments .
- Isotopic labeling : Use ¹⁵N-labeled nitro groups to decouple overlapping signals in crowded spectral regions.
- Crystallographic validation : Compare experimental X-ray data with computational models to resolve ambiguities in substituent geometry .
Q. What computational methods are suitable for modeling the electronic effects of the nitro group on the benzoic acid core in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to assess electron-withdrawing effects of the nitro group on the carboxylic acid’s acidity.
- Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior.
- QSPR modeling : Corrogate experimental pKa values with substituent parameters (Hammett σ) for predictive modeling .
Q. What strategies can be employed to study the interaction mechanisms between this compound and biological targets in medicinal chemistry research?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized protein targets (e.g., enzymes or receptors).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
- Molecular docking : Use software like AutoDock Vina to predict binding poses, guided by structural analogs with known bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
